molecular formula C18H17F3N2O5S B6418683 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005066-22-7

6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B6418683
CAS No.: 1005066-22-7
M. Wt: 430.4 g/mol
InChI Key: KIMHTUFULCKHRS-UHFFFAOYSA-N
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Description

6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C18H17F3N2O5S and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is 430.08102731 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O5S/c1-2-28-11-8-9(5-6-10(11)24)14-13(15(25)12-4-3-7-29-12)17(27,18(19,20)21)23-16(26)22-14/h3-8,13-14,24,27H,2H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMHTUFULCKHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of the compound is C16H16F3N3O3SC_{16}H_{16}F_3N_3O_3S with a molecular weight of 395.37 g/mol. The structure features a trifluoromethyl group, a thiophene carbonyl moiety, and an ethoxy-substituted phenolic ring.

Synthesis Process:
The synthesis involves multi-step reactions starting from readily available precursors, which include:

  • Formation of the thiophene core.
  • Introduction of the ethoxy and hydroxy substituents.
  • Final cyclization to yield the diazinan derivative.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiophene and phenolic compounds have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study:
A study on related compounds revealed that they inhibited cell proliferation in human fibrosarcoma HT-1080 cells by inducing apoptosis through mitochondrial pathways. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell cycle arrest and subsequent apoptosis .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds containing hydroxyphenyl groups are known for their ability to scavenge free radicals. In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cellular models.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism
6-(3-ethoxy-4-hydroxyphenyl)...25ROS scavenging
Control (Vitamin E)15Lipid peroxidation inhibitor

Pharmacological Implications

The unique combination of functional groups in 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one suggests potential applications in treating conditions associated with oxidative stress and cancer.

Anti-inflammatory Effects

Research indicates that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

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